molecular formula C20H23N3O2S3 B3046613 Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]- CAS No. 1260995-47-8

Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]-

Cat. No.: B3046613
CAS No.: 1260995-47-8
M. Wt: 433.6
InChI Key: PINPLTVUPYAHMU-UHFFFAOYSA-N
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Description

The compound Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]- features a thieno[3,2-d]pyrimidinone core substituted with a 2-(2-thienyl)ethyl group at position 3 and an N-cyclohexyl acetamide moiety linked via a thioether bridge at position 2. This structure combines a heterocyclic scaffold with bioactive substituents, making it a candidate for pharmacological exploration.

Alkylation of a thieno[3,2-d]pyrimidinone precursor with a chloroacetamide derivative.

Condensation with cyclohexylamine to install the N-cyclohexyl group .

Properties

IUPAC Name

N-cyclohexyl-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S3/c24-17(21-14-5-2-1-3-6-14)13-28-20-22-16-9-12-27-18(16)19(25)23(20)10-8-15-7-4-11-26-15/h4,7,9,11-12,14H,1-3,5-6,8,10,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINPLTVUPYAHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001112608
Record name Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260995-47-8
Record name Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260995-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reaction for Pyrimidine Ring Formation

The core structure is synthesized from methyl 2-aminothiophene-3-carboxylate (1) and formamidine acetate under reflux in ethanol. This forms thieno[3,2-d]pyrimidin-4-ol (2) via cyclocondensation.

$$
\text{Methyl 2-aminothiophene-3-carboxylate} + \text{Formamidine acetate} \rightarrow \text{Thieno[3,2-d]pyrimidin-4-ol} \quad
$$

Chlorination at Position 2

Phosphoryl trichloride (POCl₃) in toluene converts the hydroxyl group at position 2 to chloride, yielding 2-chlorothieno[3,2-d]pyrimidin-4-one (3) . This step achieves 90% yield under reflux conditions.

$$
\text{Thieno[3,2-d]pyrimidin-4-ol} + \text{POCl₃} \rightarrow \text{2-Chlorothieno[3,2-d]pyrimidin-4-one} \quad
$$

Formation of the Thioether Linkage

Thiolation at Position 2

Treatment of compound 4 with thiourea in ethanol under reflux replaces the chloride with a thiol group, forming 2-mercapto-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-4-one (5) .

$$
\text{3-[2-(2-Thienyl)ethyl]thieno[3,2-d]pyrimidin-4-one} + \text{Thiourea} \rightarrow \text{2-Mercapto derivative} \quad
$$

Preparation and Coupling of N-Cyclohexyl Acetamide Moiety

Synthesis of 2-Bromo-N-cyclohexylacetamide

Cyclohexylamine reacts with bromoacetyl bromide in dichloromethane (DCM) with pyridine as a catalyst, yielding 2-bromo-N-cyclohexylacetamide (6) .

$$
\text{Cyclohexylamine} + \text{Bromoacetyl bromide} \rightarrow \text{2-Bromo-N-cyclohexylacetamide} \quad
$$

Nucleophilic Substitution for Thioether Formation

Compound 5 reacts with 6 in DMF using NaH as a base, forming the final product via thioether bond formation.

$$
\text{2-Mercapto derivative} + \text{2-Bromo-N-cyclohexylacetamide} \rightarrow \text{Target compound} \quad
$$

Optimization of Reaction Conditions

Step Reagent/Condition Yield Improvement Strategy
Chlorination POCl₃, toluene, 110°C Prolonged reflux (2–3 h) increases conversion
Alkylation NaH, DMF, 0°C Slow addition of alkylating agent minimizes side reactions
Thioether coupling NaH, DMF, 25°C Excess thiol (1.2 eq) enhances displacement

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, pyrimidine-H), 7.55 (m, 3H, thiophene-H), 3.45 (t, 2H, SCH₂), 2.97 (s, 3H, N-CH₃).
  • MS (ESI) : m/z 512.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thieno[3,2-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]- involves its interaction with specific molecular targets. For instance, as a falcipain-2 inhibitor, it binds to the active site of the enzyme, preventing it from cleaving its substrates . This inhibition disrupts the life cycle of the malaria parasite, making it a promising candidate for anti-malarial drug development.

Comparison with Similar Compounds

Key Observations :

  • The thienyl ethyl group in the target compound distinguishes it from analogs with aryl (e.g., 3,4-dimethoxyphenyl ) or alkyl (e.g., ethyl ) substituents.
  • The N-cyclohexyl acetamide moiety is conserved in some analogs, suggesting its role in modulating solubility or target binding .

Physicochemical Properties

  • Molecular Weight : Ranges from 412.5 to 461.6 g/mol, influenced by substituent bulk (e.g., 3,4-dimethoxyphenyl increases weight vs. thienyl ethyl) .
  • Melting Points : Analogous compounds exhibit m.p. values between 143–145°C (e.g., compound 24 in ) .
  • Solubility : The N-cyclohexyl group may enhance lipophilicity, whereas polar substituents (e.g., pyridine in ) improve aqueous solubility.

Structure-Activity Relationships (SAR) :

  • Electron-donating groups (EDGs) (e.g., methoxy in ) enhance receptor binding.
  • Halogen substituents (e.g., chloro in ) correlate with cytotoxic potency.

Biological Activity

Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]- is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity through various studies, including structure-activity relationships (SAR), synthesis methods, and case studies that highlight its efficacy in specific therapeutic areas.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the cyclohexyl group and thioether linkage enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

  • Anticonvulsant Activity :
    • Research indicates that derivatives of acetamides exhibit significant anticonvulsant properties. For instance, studies on similar compounds have shown that they can outperform traditional anticonvulsants like phenobarbital in animal models. The effective dose (ED50) for certain derivatives was reported to be lower than that of established medications, suggesting a promising therapeutic profile for seizure management .
  • Antiviral Potential :
    • Compounds with structural similarities have been investigated for antiviral activity. For example, modifications in the thieno-pyrimidine framework have led to enhanced activity against viral targets, with specific substitutions improving potency against viruses such as HIV .
  • Neuroprotective Effects :
    • Some studies suggest that acetamide derivatives may exert neuroprotective effects by modulating sodium channels and reducing neuronal excitability. This mechanism is crucial for developing treatments for neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of acetamide derivatives. Key findings include:

  • Substituent Effects : Variations in the cyclohexyl group's position and the nature of the thieno substituents significantly impact the compound's efficacy and selectivity towards biological targets.
  • Functional Group Modifications : Alterations at the nitrogen and sulfur atoms in the structure can enhance binding affinity to target proteins involved in seizure pathways or viral replication processes.

Case Studies

  • Seizure Models :
    • In a series of animal studies, compounds similar to N-cyclohexyl derivatives showed promising results in maximal electroshock seizure (MES) models. The most effective compounds had ED50 values significantly lower than those of standard treatments .
  • Antiviral Testing :
    • A study evaluating thieno-pyrimidine derivatives demonstrated enhanced activity against HIV reverse transcriptase compared to traditional inhibitors. The modifications introduced in acetamide structures were crucial for this improvement .

Research Findings Summary

Study FocusFindingsReference
AnticonvulsantED50 values lower than phenobarbital; effective in MES models
Antiviral ActivityEnhanced activity against HIV; structural modifications critical
NeuroprotectionModulation of sodium channels; potential for neurological disorder treatments

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis of thieno[3,2-d]pyrimidinone derivatives typically involves multi-step alkylation and cyclization reactions. Key considerations include:

  • Reagent stoichiometry : A 2.6–2.8-fold molar excess of sodium methylate is critical for deprotonation and nucleophilic substitution during alkylation .
  • Solvent selection : Absolute ethanol or DMF is preferred for cyclization steps to stabilize intermediates and minimize side reactions .
  • Temperature control : Reflux conditions (70–80°C) are optimal for thioglycolic acid-mediated cyclization, as lower temperatures may stall reactivity .
  • Workup protocols : Recrystallization from acetic acid (AcOH) or DMSO/water mixtures enhances purity, as demonstrated by yields up to 80% in analogous compounds .

Q. What characterization techniques are essential to confirm the structure of this compound?

A combination of spectroscopic and analytical methods is required:

  • 1H NMR : Key signals include δ 12.50 ppm (NH-3 proton in thieno[3,2-d]pyrimidinone core) and δ 4.12 ppm (SCH2 group) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 344.21 for related structures) .
  • Elemental analysis : Carbon and sulfur content must match theoretical values (e.g., C: 45.36%, S: 9.32%) to verify purity .
  • IR spectroscopy : Stretching bands at 1670–1700 cm⁻¹ confirm carbonyl groups (C=O) in the pyrimidinone and acetamide moieties .

Q. How does the compound’s three-dimensional structure influence its reactivity?

The compound’s fused thieno[3,2-d]pyrimidinone core creates steric hindrance around the sulfur atom, which:

  • Slows nucleophilic substitution at the thioether group .
  • Enhances stability against oxidation compared to non-fused thioethers .
  • The cyclohexyl group introduces conformational flexibility, allowing interactions with hydrophobic enzyme pockets in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. For example:

  • Tautomeric equilibria : The thieno[3,2-d]pyrimidinone core may exhibit keto-enol tautomerism, shifting NH proton signals by 0.3–0.5 ppm. Use deuterated DMSO to stabilize the dominant tautomer .
  • Solvent-induced shifts : Chloroform may mask SCH2 protons due to diamagnetic shielding; compare spectra in DMSO-d6 and CDCl3 .
  • Dynamic HPLC-MS : Coupling chromatography with MS detects trace impurities (e.g., oxidation byproducts) that distort spectral interpretations .

Q. What experimental designs are suitable for studying the compound’s bioactivity?

For antimicrobial or anticancer assays:

  • Dose-response curves : Test concentrations from 1 μM to 100 μM to determine IC50 values. Analogous thiazolopyrimidines show activity at IC50 = 10–25 μM .
  • Control experiments : Include structurally similar compounds (e.g., unsubstituted thieno[3,2-d]pyrimidinones) to isolate the role of the thienyl-ethyl substituent .
  • Enzyme inhibition assays : Use recombinant kinases (e.g., CDK2) to evaluate binding affinity via fluorescence polarization or SPR .

Q. How can reaction mechanisms for sulfur-based transformations be validated?

To study thioether oxidation or substitution:

  • Kinetic isotope effects (KIE) : Replace the sulfur atom with 34S to track bond cleavage rates via MS .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states for nucleophilic attacks on the thioether group .
  • Trapping intermediates : Add radical scavengers (e.g., TEMPO) during oxidation to identify short-lived sulfoxide intermediates .

Methodological Challenges and Solutions

3.1 Handling air-sensitive intermediates during synthesis
The thioether group is prone to oxidation. Mitigation strategies include:

  • Inert atmosphere : Use Schlenk lines or gloveboxes for steps involving NaSH or thioglycolic acid .
  • Low-temperature workup : Quench reactions at 0°C to stabilize reactive thiolate intermediates .

Q. Scaling up multi-step syntheses without compromising yield

  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 8 hours to 30 minutes) .
  • Flow chemistry : Continuous reactors improve heat transfer during exothermic alkylation steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]-
Reactant of Route 2
Reactant of Route 2
Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]-

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